molecular formula C10H16N2 B15237154 1-(2-Ethylphenyl)ethane-1,2-diamine

1-(2-Ethylphenyl)ethane-1,2-diamine

Katalognummer: B15237154
Molekulargewicht: 164.25 g/mol
InChI-Schlüssel: QSTKZVRUCDJPPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-ethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Ethylphenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbenzyl chloride with ethylenediamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Ethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Reduced amines.

    Substitution: Substituted diamines.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Ethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. The specific pathways involved depend on the context of its use, such as its role in catalysis or as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethylenediamine: The parent compound, which lacks the 2-ethylphenyl group.

    1,2-Diaminopropane: A similar diamine with a different alkyl substitution.

    1,3-Diaminopropane: Another diamine with a different carbon chain length.

Uniqueness

1-(2-Ethylphenyl)ethane-1,2-diamine is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C10H16N2

Molekulargewicht

164.25 g/mol

IUPAC-Name

1-(2-ethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10H,2,7,11-12H2,1H3

InChI-Schlüssel

QSTKZVRUCDJPPN-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.